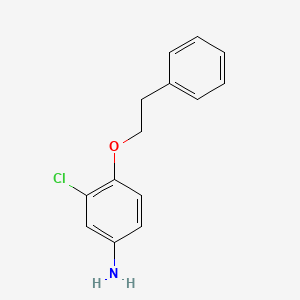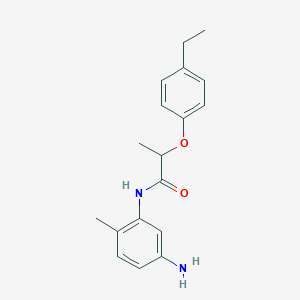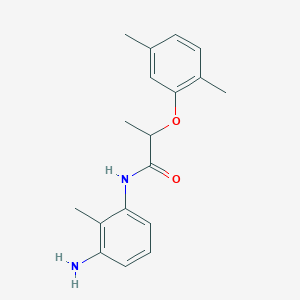
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, commonly referred to as N-Methyl-2-Phenoxypropanamide (NM2P), is an important research chemical. It is a derivative of phenoxypropanamide and is used in a variety of scientific research applications. NM2P has a wide range of biochemical and physiological effects, making it a valuable tool for laboratory experiments.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide involves the reaction of 3-Amino-2-methylbenzoic acid with 2,5-dimethylphenol to form 3-Amino-2-methyl-N-(2,5-dimethylphenoxy)benzamide, which is then reacted with propionyl chloride to form N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide.
Starting Materials
3-Amino-2-methylbenzoic acid, 2,5-dimethylphenol, propionyl chloride, diethyl ether, sodium bicarbonate, sodium chloride, wate
Reaction
Step 1: Dissolve 3-Amino-2-methylbenzoic acid (1.0 g) and 2,5-dimethylphenol (1.2 g) in diethyl ether (20 mL) and add a few drops of concentrated sulfuric acid. Stir the mixture at room temperature for 2 hours., Step 2: Add sodium bicarbonate (0.5 g) to the reaction mixture and stir for 10 minutes. Extract the product with diethyl ether (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 3-Amino-2-methyl-N-(2,5-dimethylphenoxy)benzamide as a white solid (yield: 1.5 g, 85%)., Step 3: Dissolve 3-Amino-2-methyl-N-(2,5-dimethylphenoxy)benzamide (1.0 g) in dry dichloromethane (20 mL) and add propionyl chloride (1.2 g) dropwise with stirring. Stir the reaction mixture at room temperature for 2 hours., Step 4: Add saturated sodium bicarbonate solution (20 mL) to the reaction mixture and stir for 10 minutes. Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers and wash with water (20 mL). Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide as a white solid (yield: 1.2 g, 80%)., Step 5: Recrystallize the product from a mixture of dichloromethane and hexane to obtain pure N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide as a white solid (yield: 0.8 g, 53%).
Applications De Recherche Scientifique
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is a versatile research chemical that has a wide range of applications. It is used in the study of enzyme-catalyzed reactions, protein-ligand interactions, and receptor-ligand interactions. It is also used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system. N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is also used in the study of drug metabolism and drug absorption.
Mécanisme D'action
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide is a reversible inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide binds to the active site of AChE and inhibits its activity. This inhibition of AChE leads to an increase in acetylcholine levels, which can have a wide range of effects on the body.
Effets Biochimiques Et Physiologiques
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a wide range of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can lead to increased alertness, improved memory, and improved cognitive performance. N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has also been shown to have anti-inflammatory and antioxidant effects. In addition, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has been shown to have anticonvulsant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a number of advantages for laboratory experiments. It is a stable compound, with a long shelf life, and it is relatively easy to synthesize. In addition, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a wide range of biological effects, making it a valuable tool for research. However, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide also has some limitations. It is a relatively expensive compound, and its effects on the body can vary from person to person.
Orientations Futures
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide has a wide range of potential applications in scientific research. Future research should focus on understanding the mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide, and on exploring its potential therapeutic applications. Possible future directions include the use of N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative diseases. In addition, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide could be used to treat epilepsy, depression, anxiety, and other neurological disorders. Finally, N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide could be used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.
Propriétés
IUPAC Name |
N-(3-amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-11-8-9-12(2)17(10-11)22-14(4)18(21)20-16-7-5-6-15(19)13(16)3/h5-10,14H,19H2,1-4H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQGVHCUQOJQBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OC(C)C(=O)NC2=CC=CC(=C2C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-2-methylphenyl)-2-(2,5-dimethylphenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

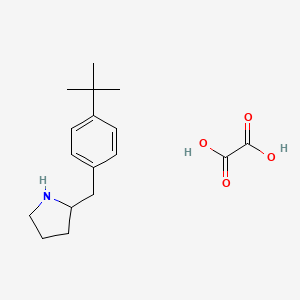
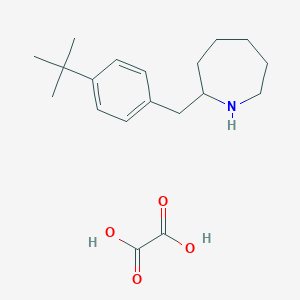
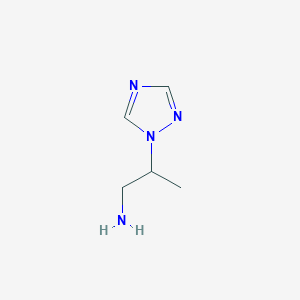



![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)



